1,3,3-Trimethylpiperazine-2,5-dione is a heterocyclic organic compound characterized by its unique cyclic structure and the presence of two nitrogen atoms within a six-membered ring. Its molecular formula is . This compound is a derivative of piperazine and is notable for its applications in various fields, including medicinal chemistry and materials science.
1,3,3-Trimethylpiperazine-2,5-dione can be synthesized through multiple methods involving different starting materials and reaction conditions. Its derivatives have been studied for potential biological activities, particularly in the context of drug development.
This compound falls under the category of piperazines and is classified as a cyclic amide due to the presence of carbonyl groups adjacent to the nitrogen atoms in its structure. It is often utilized as a building block in organic synthesis.
The synthesis of 1,3,3-trimethylpiperazine-2,5-dione can be achieved through several approaches:
The reaction conditions typically require careful control of temperature and pressure to optimize yield and purity. For example, high-throughput methods like parallel solid-phase synthesis may be used for industrial-scale production.
The molecular structure of 1,3,3-trimethylpiperazine-2,5-dione features a six-membered ring containing two nitrogen atoms at positions 1 and 4. The compound has two carbonyl groups at positions 2 and 5.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds.
1,3,3-Trimethylpiperazine-2,5-dione can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, nucleophiles like amines or thiols are typically used under basic conditions to facilitate substitution reactions.
The mechanism of action for 1,3,3-trimethylpiperazine-2,5-dione primarily involves its interactions with biological targets. In anticancer research, this compound has shown potential by inducing apoptosis in cancer cells through specific protein interactions that regulate cell growth and survival pathways .
1,3,3-Trimethylpiperazine-2,5-dione is typically a white crystalline solid at room temperature. It is soluble in polar solvents such as water and methanol due to its polar functional groups.
Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal properties .
1,3,3-trimethylpiperazine-2,5-dione has diverse applications across various scientific fields:
Classical synthesis routes rely on linear dipeptide precursors or direct cyclocondensation. N-methylglycine (sarcosine) derivatives undergo dehydration with carbonyl sources like triphosgene to form the 2,5-diketopiperazine core. Subsequent N- and C-alkylation introduces methyl groups at N1 and C3 positions. For example, alkylation of 3-methylpiperazine-2,5-dione with methyl iodide under basic conditions (K₂CO₃/DMF) yields the 1,3,3-trimethyl derivative. However, this stepwise method suffers from moderate yields (45–65%) due to over-alkylation and regioselectivity challenges at C3. Acid-catalyzed cyclocondensation of N-methylamino acids with acetone derivatives represents another approach, though epimerization remains problematic when chiral amino acids are used. Thermal cyclization in refluxing xylene facilitates ring closure but requires azeotropic water removal [1] [6].
Table 1: Traditional Synthesis Conditions and Yields
Precursor | Alkylating Agent | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
3-Methylpiperazine-2,5-dione | CH₃I | K₂CO₃, DMF, 60°C | 58 | N1/N4 regioselectivity issues |
N-Methylglycine + acetone | — | HCl, Δ, toluene | 62 | Diastereomer formation |
Sarcosine diketopiperazine | (CH₃)₂SO₄ | NaH, THF, 0°C to RT | 67 | Competing O-alkylation |
Ugi-4CR cascades offer efficient access to 1,3,3-trimethylpiperazine-2,5-dione derivatives by integrating amines, carbonyls, isocyanides, and carboxylic acids into a single operation. In one protocol, methylamine, formaldehyde, tert-butyl isocyanide, and pyruvic acid undergo condensation to form an intermediate α,α'-diamino adipic acid derivative. Acid-mediated cyclodehydration then furnishes the piperazinedione ring. This method achieves yields of 75–85% while permitting structural diversity through isocyanide and carboxylic acid variations. Microwave assistance reduces reaction times from hours to minutes (e.g., 150°C, 15 min). Knoevenagel adducts of acetone with activated methylene compounds (e.g., malononitrile) also serve as C3 synthons, reacting with N-methylglycine derivatives under Lewis acid catalysis (ZnCl₂) to form the dione ring [1] [3].
Table 2: Multicomponent Reaction (MCR) Approaches
Reaction Type | Components | Catalyst/Conditions | Yield Range (%) | Advantage |
---|---|---|---|---|
Ugi-4CR/dehydration | R-NH₂, R-CHO, R-NC, R-COOH | TFA, MeOH, Δ or microwave | 75–85 | High atom economy, diverse substituents |
Knoevenagel/cyclization | Acetone, malononitrile, N-methylamino acid | ZnCl₂, ethanol, reflux | 70–78 | Avoids alkylation steps |
Imine-amide coupling | Amino ketone, isocyanate | NEt₃, CH₂Cl₂, RT | 68 | Stereospecific if chiral substrates |
Continuous-flow systems overcome limitations of batch synthesis (e.g., heat/mass transfer inefficiencies) for 1,3,3-trimethylpiperazine-2,5-dione manufacturing. Fixed-bed meso reactors (3–6 mm diameter) enable precise residence time control (<30 min) during cyclocondensation at elevated temperatures (150–200°C) and pressures. Catalytic hydrogenation for chiral intermediates integrates seamlessly downstream using in-line H₂ gas/liquid mixers. Simulated Moving Bed (SMB) chromatography coupled post-reactor achieves >99% purity through continuous separation, with solvent recovery rates exceeding 99%. This reduces solvent consumption by 40–60% compared to batch distillation. A typical production train employs:
Table 3: Batch vs. Continuous Flow Production Metrics
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Cycle Time | 8–12 h | 0.5–2 h | 85% reduction |
Solvent Consumption | 15 L/kg product | 6 L/kg product | 60% reduction |
Energy Input | 120 kWh/kg | 70 kWh/kg | 42% reduction |
Space-Time Yield | 0.4 g/L·h | 2.8 g/L·h | 7-fold increase |
Asymmetric synthesis of enantiopure 1,3,3-trimethylpiperazine-2,5-dione leverages chiral auxiliaries, catalysts, or substrates to control stereocenters at C3 and C6. L-Proline-derived organocatalysts (10 mol%) facilitate aldol-type condensations during ring formation, achieving up to 92% ee for (3R,6S)-isomers. Chiral oxazaborolidinium catalysts promote enantioselective [3+3] cycloadditions between aziridines and carbonyls, affording trans-products with dr >20:1. Computational modeling reveals that steric bulk in catalysts destabilizes disfavored transition states through 1,3-allylic strain. Immobilized Cinchona alkaloids (e.g., quinidine derivatives) enable heterogeneous asymmetric hydrogenation of dehydro precursors (e.g., 3-methylene derivatives) using H₂ (5 bar) in flow reactors, yielding saturated products with 88–94% ee [7] [9].
Table 4: Asymmetric Synthesis Techniques and Outcomes
Method | Catalyst/Reagent | Stereoselectivity | Application Scope |
---|---|---|---|
Organocatalyzed cyclization | L-Proline-TMS ether | 90% ee (3R,6S) | Broad substrate tolerance |
Chiral Lewis acid catalysis | (R)-BINOL·Ti(OⁱPr)₄ | dr 18:1 (trans:cis) | Limited to aryl-substituted diones |
Enzymatic desymmetrization | Lipase B (Candida antarctica) | >99% ee | Hydrolysis of diesters precursors |
Asymmetric hydrogenation (flow) | Pd/(R)-DTBM-SEGPHOS | 94% ee | Tetrasubstituted alkene substrates |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7